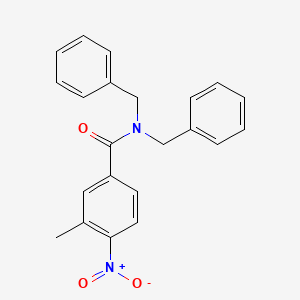

N,N-dibenzyl-3-methyl-4-nitrobenzamide

Description

Properties

IUPAC Name |

N,N-dibenzyl-3-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-17-14-20(12-13-21(17)24(26)27)22(25)23(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYJCVXWZLCGOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-3-methyl-4-nitrobenzamide typically involves the reaction of 3-methyl-4-nitrobenzoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzyl-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in ethanol.

Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.

Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed:

Reduction: N,N-dibenzyl-3-methyl-4-aminobenzamide.

Substitution: N,N-dialkyl-3-methyl-4-nitrobenzamide.

Hydrolysis: 3-methyl-4-nitrobenzoic acid and benzylamine.

Scientific Research Applications

N,N-dibenzyl-3-methyl-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dibenzyl-3-methyl-4-nitrobenzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The nitro group can participate in redox reactions, while the benzyl groups may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

The table below compares substituent positions and functional groups in analogous benzamide derivatives:

Key Observations :

- Electron-Withdrawing Effects : The 4-nitro group in all analogs enhances electrophilicity, facilitating reactions like nucleophilic aromatic substitution. Additional nitro groups (e.g., in ) further polarize the aromatic ring.

- Directing Groups : The N,O-bidentate group in highlights how N-substituents with heteroatoms can coordinate metals, a property that may extend to N,N-dibenzyl derivatives in catalytic contexts.

Structural and Crystallographic Insights

- N,N-Dicyclohexyl-4-nitrobenzamide: X-ray analysis () reveals nonplanar amide bonds due to steric clashes between cyclohexyl groups, which may reduce crystallinity compared to less hindered analogs .

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : The hydroxy group participates in hydrogen bonding, stabilizing the crystal lattice .

Pharmacological and Catalytic Potential

- Pharmacology : N-(3-Chlorophenethyl)-4-nitrobenzamide () is studied for its structural similarity to β-phenylethylamine, a neurotransmitter analog . The dibenzyl variant’s lipophilicity may enhance blood-brain barrier penetration.

- Catalysis : The N,O-bidentate group in ’s compound facilitates metal-catalyzed C–H activation . The dibenzyl groups in the target compound could similarly stabilize metal complexes while offering tunable steric environments.

Q & A

Q. What are the mechanistic pathways for nitro group participation in catalytic C–H activation reactions?

- Methodology :

- Isotopic labeling : N-labeled nitrobenzamides track nitrogen migration in Pd-catalyzed coupling reactions.

- In-situ IR spectroscopy : Monitor intermediate formation (e.g., nitrene species) under catalytic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.